molecular formula C19H14ClN3OS B3556011 2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile

Cat. No. B3556011
M. Wt: 367.9 g/mol
InChI Key: JCLYMMJEKHLNDI-SDNWHVSQSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, the chlorophenyl group, the methoxyphenyl group, and the acrylonitrile group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the thiazole ring, the chlorophenyl group, the methoxyphenyl group, and the acrylonitrile group could potentially influence the types of reactions that this compound can undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group and the nonpolar phenyl rings could influence the compound’s solubility, melting point, boiling point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, the mechanism of action would involve how the compound interacts with biological molecules or systems .

Future Directions

The future research directions for this compound would likely involve further studies to understand its properties, potential uses, and mechanisms of action. This could include medicinal chemistry studies if the compound shows promise as a potential drug .

properties

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3OS/c1-24-17-4-2-3-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-5-7-15(20)8-6-13/h2-9,11-12,22H,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLYMMJEKHLNDI-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile
Reactant of Route 5
Reactant of Route 5
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile
Reactant of Route 6
Reactant of Route 6
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[(3-methoxyphenyl)amino]acrylonitrile

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